molecular formula C40H33N3O4 B557072 Fmoc-His(Trt)-OH CAS No. 109425-51-6

Fmoc-His(Trt)-OH

Cat. No. B557072
CAS RN: 109425-51-6
M. Wt: 619.7 g/mol
InChI Key: XXMYDXUIZKNHDT-QNGWXLTQSA-N
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Description

Fmoc-His(Trt)-OH is a compound that has a trityl (Trt) group to protect the side-chain of His . It also has an Fmoc group to protect -αNH2 . This compound can be used for solid-phase synthesis of peptides, providing protection against racemization and by-product formation . Its structure contains a unique imidazole unit .


Molecular Structure Analysis

Fmoc-His(Trt)-OH has a unique imidazole unit . The imidazole group can form a coordination compound with Fe2+ or other metal ions .


Chemical Reactions Analysis

Fmoc-His(Trt)-OH is used in solid-phase peptide synthesis (SPPS). In the case of Fmoc-His(Trt)-OH, the level of racemisation increased with the preactivation time from 1% without preactivation to 7.8% with 5 min of preactivation .


Physical And Chemical Properties Analysis

Fmoc-His(Trt)-OH is a white to off-white solid powder . It is soluble in water but poorly soluble in ethanol and insoluble in ether .

Scientific Research Applications

Peptide Synthesis

Fmoc-His(Trt)-OH is widely used in the synthesis of peptides via solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during the coupling reactions, while the Trt group protects the imidazole ring of histidine from unwanted side reactions . This dual protection is crucial for the accurate assembly of peptide chains, particularly when histidine is a component of the sequence.

Bio-inspired Peptide Crypto-thioesters Production

A novel application of Fmoc-His(Trt)-OH is in the creation of peptide crypto-thioesters. These compounds are essential for native chemical ligation, a technique used to synthesize proteins. The Fmoc-His(Trt)-OH can be incorporated into peptides that undergo an amide-to-thioester rearrangement, facilitating the ligation process at neutral pH, which is beneficial for the stability of the peptides and proteins involved .

Synthesis of Multicomponent Peptide Mixtures

Fmoc-His(Trt)-OH plays a role in the rapid synthesis of multicomponent peptide mixtures. This is particularly useful in combinatorial chemistry where a diverse array of peptides is synthesized in parallel, allowing for the screening of peptide libraries for various biological activities .

Hydrogel Formation

In the field of biomaterials, Fmoc-His(Trt)-OH is utilized for the formation of peptide-based hydrogels (PHGs). These hydrogels have applications in drug delivery, serving as matrices that can encapsulate and release therapeutic agents in a controlled manner. The presence of histidine allows for pH-responsive behavior, which is advantageous for targeted drug release .

Affinity Chromatography

Fmoc-His(Trt)-OH derivatives are used to synthesize immobilized peptide fragments on polystyrene-polyoxyethylene for affinity chromatography. This technique is employed for the purification of proteins and peptides by exploiting the specific binding interactions between the immobilized ligand and the target molecule .

Diagnostic Tools for Imaging

The cationic nature of histidine, when protected with Fmoc-His(Trt)-OH, makes it suitable for the development of diagnostic tools for imaging. The contrast agents developed using such peptides can bind to specific biological targets, enhancing the visibility of tissues or organs during imaging procedures .

Safety And Hazards

Fmoc-His(Trt)-OH is a combustible solid . In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide . It’s stable under normal conditions, but high heat and flame should be avoided .

Future Directions

Fmoc-His(Trt)-OH, as a building block in solid-phase peptide synthesis (SPPS), plays a crucial role in the production of therapeutic peptides . The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Therefore, the future of Fmoc-His(Trt)-OH is likely to be closely tied to the development and application of peptide-based drugs and biomaterials .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMYDXUIZKNHDT-QNGWXLTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465310
Record name Fmoc-His(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-His(Trt)-OH

CAS RN

109425-51-6
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109425-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-His(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Histidine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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